molecular formula C18H15N5O3 B2756525 N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1357974-06-1

N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2756525
CAS No.: 1357974-06-1
M. Wt: 349.35
InChI Key: WNWCLTKMNBCLJH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps. One common method starts with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then reacted with thionyl chloride to produce 2,3-dichloroquinoxaline . The dichloro compound undergoes further reactions with various reagents to introduce the triazole ring and the methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is unique due to its triazoloquinoxaline structure, which provides a versatile platform for various pharmacological activities. Its ability to intercalate DNA and inhibit enzymes makes it a promising candidate for further drug development .

Biological Activity

N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure features a quinoxaline core fused with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of the triazole framework showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), surpassing traditional antibiotics like vancomycin .

Anticancer Activity

The quinoxaline derivatives have also been explored for their anticancer potential:

  • Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. A notable derivative demonstrated an IC50 value of 12 μM against human breast cancer cells .
  • The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cancer cell proliferation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in several studies:

  • Some derivatives exhibited selective inhibition of cyclooxygenase (COX) enzymes. For instance, modifications to the triazole ring enhanced COX-II selectivity with minimal ulcerogenic effects .
  • In vivo studies indicated that certain compounds reduced inflammation markers significantly in animal models of arthritis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against a panel of pathogens. The compound this compound showed promising results with an MIC of 0.125 μg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Lines

In vitro testing on breast cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The apoptosis pathway was confirmed via flow cytometry analysis, supporting its potential as an anticancer drug candidate .

Research Findings Summary Table

Activity Target MIC/IC50 Reference
AntimicrobialStaphylococcus aureus0.046–3.11 μM
AnticancerBreast Cancer CellsIC50 = 12 μM
Anti-inflammatoryCOX-II EnzymeIC50 = 0.011 μM

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-26-15-9-5-2-6-12(15)20-16(24)10-22-13-7-3-4-8-14(13)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCLTKMNBCLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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